molecular formula C13H7ClFNOS B2528359 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one CAS No. 565166-89-4

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No. B2528359
CAS RN: 565166-89-4
M. Wt: 279.71
InChI Key: KNZIUIOSXDGDAP-UHFFFAOYSA-N
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Description

The compound "2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential use in medicinal chemistry, particularly as antitumor agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions, such as the Jacobsen cyclization, which has been modified to produce fluorinated 2-(4-aminophenyl)benzothiazoles with potent cytotoxic properties . Similarly, the synthesis of related compounds like 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol involves the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with hydrazine hydrate, followed by further functionalization .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of substituents on the benzene and thiazole rings, which can significantly influence their biological activity and interaction with biological targets. For instance, the introduction of fluorine atoms has been shown to enhance the cytotoxicity of these compounds against certain cancer cell lines .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, which is used in the synthesis of fluorine-18 labeled 2-(4'-fluorophenyl)-1,3-benzothiazole for imaging amyloid deposits in Alzheimer's disease . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect their binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, fluorescence, and reactivity, are crucial for their biological activity and potential therapeutic applications. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of these compounds . Additionally, some benzothiazole derivatives exhibit fluorescence properties, which can be utilized in the development of fluorescent probes for sensing pH and metal cations .

Scientific Research Applications

Antitumor Applications

Selective Antitumor Properties

Benzothiazoles, structurally related to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one, have been identified as possessing selective and potent antitumor properties. Research indicates these compounds are effective against breast and ovarian cancer cell lines, with specific compounds within this class inducing cytochrome P450 1A1, critical for their antitumor activity. Fluorinated derivatives, in particular, show potent antiproliferative activity without a biphasic dose-response, hinting at their potential for chemotherapy (Bradshaw et al., 2002; Hutchinson et al., 2001).

Mechanisms of Action

The antitumor mechanism involves the induction and biotransformation by cytochrome P450 1A1, leading to the formation of active metabolites. The efficacy of these compounds is further improved by modifications that enhance their solubility and stability, making them suitable for clinical evaluation (Hutchinson et al., 2002).

Antimicrobial Applications

Antimycobacterial Activity

Synthesized derivatives of benzothiazoles have shown promising antimicrobial activity, with certain compounds displaying significant action against microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Sathe et al., 2011).

Sensing Applications

Fluorescent Probes

Some benzothiazole derivatives have been applied as fluorescent probes for sensing metal cations and pH changes, indicating the versatility of these compounds beyond their antimicrobial and antitumor applications. Their high sensitivity and selectivity make them suitable for detecting physiological changes and environmental monitoring (Tanaka et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors like its reactivity, toxicity, and the specific conditions under which it’s handled .

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNOS/c14-10-7-8(5-6-11(10)15)16-13(17)9-3-1-2-4-12(9)18-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZIUIOSXDGDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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